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Welcome to the technical support center for researchers, scientists, and drug development
professionals working on strategies to overcome acquired colistin resistance. This resource
provides troubleshooting guides and frequently asked questions (FAQS) in a user-friendly
format to assist with your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My caolistin-resistant strain is not showing restored susceptibility with a combination
therapy. What could be the issue?

Al: There are several factors that could contribute to a lack of synergistic effect. Consider the
following:

e Mechanism of Resistance: The primary mechanism of acquired colistin resistance is the
modification of the lipid A moiety of lipopolysaccharide (LPS) through the addition of
phosphoethanolamine (pEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N).[1][2] This
modification is often mediated by the PhoP-PhoQ and PmrA-PmrB two-component systems.
[2][3][4][5] If the resistance mechanism in your strain is different, the combination agent may
not be effective.
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o Concentration of the Combination Agent: The synergistic effect is often concentration-
dependent. Ensure you have performed a thorough checkerboard assay to test a wide range
of concentrations for both colistin and the combination agent to identify the optimal
synergistic concentrations.

» Inoculum Effect: A high bacterial inoculum can sometimes overcome the effect of antibiotics.
Ensure your starting inoculum is standardized, typically to 0.5 McFarland standard, which
corresponds to approximately 1-2 x 108 CFU/mL, and then diluted to the final desired
concentration for the assay (e.g., 5 x 10> CFU/mL for checkerboard assays).[6][7]

 Stability of the Combination Agent: The compound you are using in combination with colistin
might be unstable under the experimental conditions (e.g., in the specific broth medium or
over the incubation period).

Q2: How do I interpret the results of my checkerboard assay?

A2: The results of a checkerboard assay are typically interpreted by calculating the Fractional
Inhibitory Concentration Index (FICI). The FICI is the sum of the FICs of each drug, where the
FIC is the MIC of the drug in combination divided by the MIC of the drug alone.[6]

The interpretation is as follows:

e Synergy: FICI <0.5

» Additive/Indifference: 0.5 < FICI £4.0
e Antagonism: FICI > 4.0

Q3: My time-kill assay does not show synergy, even though the checkerboard assay did. Why
might this be?

A3: Discrepancies between checkerboard and time-kill assays can occur. The checkerboard
assay is a static method that determines inhibition of growth at a single time point (usually 18-
24 hours). In contrast, the time-kill assay is a dynamic method that assesses the rate of
bacterial killing over time.[8][9] Possible reasons for the discrepancy include:
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» Bacteriostatic vs. Bactericidal Effect: The combination may be bacteriostatic (inhibiting
growth) but not bactericidal (killing the bacteria), which would be apparent in a time-kill curve
but not necessarily in a checkerboard assay.

» Delayed Killing: The synergistic killing effect may occur at a later time point than you have
measured. It is advisable to take samples at multiple time points (e.g., 0, 2, 4, 6, 12, and 24
hours).[10]

e Sub-optimal Concentrations: The concentrations that show synergy in a checkerboard assay
might not be the optimal concentrations for demonstrating synergistic killing in a time-Kkill
assay. It is recommended to test concentrations at, above, and below the MICs determined
from the checkerboard.

Q4: 1 am having trouble with the crystal violet biofilm assay. The results are not consistent.
What are some common pitfalls?

A4: The crystal violet biofilm assay is sensitive to procedural variations. Here are some
common issues and solutions:

« Inconsistent Washing: Washing steps are critical to remove planktonic cells without
disturbing the biofilm. Be gentle and consistent with your washing technique. Using a
multichannel pipette to add and remove liquids can improve consistency.[11]

o Inadequate Fixation: Fixation helps to adhere the biofilm to the plate. Heat-fixing the plate at
60°C for 30-60 minutes after washing is a common and effective method.[12]

e Incomplete Solubilization: Ensure the crystal violet is fully solubilized before reading the
absorbance. Adding 30% acetic acid or 95% ethanol and incubating for 10-20 minutes is
typically sufficient.[12] Pipetting up and down can aid in solubilization.[13]

o High Background: If the negative control wells (media only) have high absorbance, it could
be due to media components staining or insufficient washing.

Troubleshooting Guides
Troubleshooting Inconsistent Synergy Results
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Problem

Possible Cause

Suggested Solution

High variability in FICI values

between replicates.

Inconsistent pipetting or

dilutions.

Use calibrated pipettes and
prepare fresh serial dilutions
for each experiment. Consider
using an automated dilutor for
better precision.[14]

Bacterial inoculum not uniform.

Ensure the bacterial
suspension is well-mixed and
standardized to a 0.5
McFarland standard before
dilution.[6][7]

Synergy observed in one
bacterial species but not

another.

Different mechanisms of

colistin resistance.

Characterize the resistance
mechanism in each species.
The combination agent may
target a pathway specific to

one species.

Intrinsic differences in

membrane permeability.

The combination agent may
not be able to penetrate the
outer membrane of all bacterial

species effectively.

No synergy observed with any

combination.

The chosen combination agent

is not effective.

Screen a wider range of
compounds with different

mechanisms of action.

The colistin resistance in the
strain is too high to be
overcome by the tested

concentrations.

Try using higher, yet clinically
relevant, concentrations of the

combination agent if possible.

Data Presentation

Table 1: Synergistic Activity of Colistin in Combination
with Other Antimicrobials against Colistin-Resistant
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Gram-Negative Bacteria

Bacterial Combination _
. FICI Range Interpretation Reference
Species Agent
Acinetobacter N
. Meropenem 0.375-0.75 Synergy/Additive  [15]
baumannii
A. baumannii Imipenem 0.375-0.75 Synergy/Additive  [15]
A. baumannii Rifampin <0.5 Synergy [14]
B ) Synergy/Partial
A. baumannii Vancomycin <05-1 [14]
Synergy
Pseudomonas ) ) B
] Trimethoprim Not specified Synergy
aeruginosa
Klebsiella _ N
) Vancomycin Not specified Synergy
pneumoniae
K. pneumoniae Trimethoprim Not specified Synergy
Escherichia coli Clarith ) N fied s 1]
arithromycin ot specifie ner
(MCR-1-positive) Y P ynergy
E. coli (MCR-1- o N
. Novobiocin Not specified Synergy [11]
positive)
E. coli (MCR-1- ) )
N Naringenin <05 Synergy [16]
positive)

Table 2: Bactericidal Activity from Time-Kill Assays for
Colistin Combinations
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Bacterial Species Combination Observation at 24h Reference
Synergistic and
K. pneumoniae Colistin + Vancomycin  bactericidal at 0.5x
MIC
o Synergistic and
B Colistin + -
A. baumannii ) ] bactericidal at 0.5x
Trimethoprim
MIC
Synergistic and
] Colistin + Y g )
P. aeruginosa ] ] bactericidal at 0.5x
Trimethoprim
MIC
E. coli (MCR-1- o ] ] o
N Colistin + Naringenin Synergistic killing [16]
positive)

Experimental Protocols

Checkerboard Assay Protocol

o Prepare Bacterial Inoculum:

o From an overnight culture plate, select 3-5 colonies and suspend them in sterile saline.

o Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-2 x

108 CFU/mL).[6]

o Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final

concentration of approximately 5 x 10> CFU/mL.[6][14]

e Prepare Antibiotic Dilutions:

o In a 96-well microtiter plate, prepare serial dilutions of colistin along the x-axis and the

combination agent along the y-axis. The concentrations should range from sub-inhibitory
to supra-inhibitory levels (e.g., 0.031x MIC to 4x MIC).[14]

¢ Inoculation and Incubation:
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o Add the prepared bacterial inoculum to each well of the plate.
o Include a growth control well (no antibiotics) and sterility control wells (no bacteria).

o Incubate the plate at 35°C for 18-24 hours.[14][17]

o Data Analysis:

o After incubation, determine the MIC of each drug alone and in combination by identifying
the lowest concentration that inhibits visible growth.

o Calculate the FICI to determine synergy, additivity, or antagonism.[6][7]

Time-Kill Assay Protocol

o Prepare Bacterial Inoculum:

o Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute it in
CAMHB to a starting inoculum of approximately 5 x 10> CFU/mL.[6]

o Experimental Setup:

o Prepare culture tubes with the following conditions:

Growth control (no drug)

Colistin alone (at a sub-inhibitory concentration, e.g., 0.5x MIC)

Combination agent alone (at a sub-inhibitory concentration)

Colistin and the combination agent together.[6]
e Sampling and Plating:
o Incubate the tubes at 37°C with shaking.

o At predetermined time points (e.g., 0, 2, 4, 6, 12, and 24 hours), collect an aliquot from
each tube.[10]
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o Perform serial tenfold dilutions of the aliquots in sterile saline.

o Plate a specific volume (e.g., 100 pL) of each dilution onto agar plates.[6]

o Data Analysis:
o Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).
o Plot the logio CFU/mL against time for each condition.

o Synergy is defined as a = 2-logio decrease in CFU/mL between the combination and the
most active single agent at 24 hours. Bactericidal activity is defined as a = 3-logio
reduction in CFU/mL from the initial inoculum.[6][9]

Biofilm Inhibition Assay (Crystal Violet Method)

¢ Biofilm Formation:

o Dilute an overnight bacterial culture in fresh medium to a concentration of approximately
10 CFU/mL.

o Dispense 200 pL of the diluted culture into the wells of a 96-well flat-bottom microtiter
plate. Include wells with sterile medium as a negative control.

o Add different concentrations of your test compounds to the wells.

o Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
[13]

e Washing and Fixation:

o Gently remove the planktonic cells by washing the wells twice with phosphate-buffered
saline (PBS).[18]

o Fix the biofilms by adding 200 pL of methanol to each well and incubating for 15 minutes,
or by heat-fixing at 60°C for 30-60 minutes.[12][18] Allow the plate to air dry.

e Staining:
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o Add 125-200 pL of 0.1% (w/v) crystal violet solution to each well and incubate for 10-15
minutes at room temperature.[13][18][19]

e Washing and Solubilization:
o Remove the crystal violet solution and wash the wells twice with PBS.[18]

o Add 200 pL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.
[12][18] Incubate for 10-20 minutes.

e Quantification:

o Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.[11]
[18]

Mandatory Visualizations

Click to download full resolution via product page

Caption: Experimental workflow for evaluating agents that overcome colistin resistance.
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Caption: Signaling pathway of acquired colistin resistance.

© 2026 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/product/b8351705/docs?utm_src=pdf-body-img#technical-support-center-overcoming-acquired-colistin-resistance-in-vitro
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8351705?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“G“E Troubleshooting & Optimization

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. An effective antimicrobial strategy of colistin combined with the Chinese herbal medicine
shikonin against colistin-resistant Escherichia coli - PMC [pmc.ncbi.nim.nih.gov]

2. Frontiers | Mechanisms of polymyxin resistance: acquired and intrinsic resistance in
bacteria [frontiersin.org]

3. researchgate.net [researchgate.net]
4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

5. Impact of Two-Component Regulatory Systems PhoP-PhoQ and PmrA-PmrB on Colistin
Pharmacodynamics in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

6. benchchem.com [benchchem.com]

7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics
[antiviral.creative-diagnostics.com]

8. benchchem.com [benchchem.com]
9. actascientific.com [actascientific.com]

10. Synergistic Activity and Biofilm Formation Effect of Colistin Combined with PFK-158
Against Colistin-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

11. Crystal violet assay [bio-protocol.org]
12. benchchem.com [benchchem.com]
13. static.igem.org [static.igem.org]

14. In Vitro Synergistic Activity of Antimicrobial Agents in Combination against Clinical
Isolates of Colistin-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nim.nih.gov]

15. Synergy testing of colistin combinations with the checkerboard method. [bio-protocol.org]

16. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array
and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]

17. Three Dimensional Checkerboard Synergy Analysis of Colistin, Meropenem, Tigecycline
against Multidrug-Resistant Clinical Klebsiella pneumonia Isolates - PMC

© 2026 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b8351705?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC10714725/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10714725/
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2014.00643/full
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2014.00643/full
https://www.researchgate.net/figure/Model-of-the-interactions-between-the-PhoP-PhoQ-and-PmrA-PmrB-two-component-systems-in_fig1_51542392
https://pdfs.semanticscholar.org/df4b/15f2225753e41c0911cb1d4d1d2d9fe84cdc.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3370801/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3370801/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Studying_MAC13772_and_Colistin_Synergy.pdf
https://antiviral.creative-diagnostics.com/antimicrobial-synergy-testing-checkerboard-assay.html
https://antiviral.creative-diagnostics.com/antimicrobial-synergy-testing-checkerboard-assay.html
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Time_Kill_Curve_Analysis_for_Antibacterial_agent_75.pdf
https://actascientific.com/ASMI/pdf/ASMI-04-0825.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8200155/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8200155/
https://bio-protocol.org/exchange/preprintdetail?id=1909&type=3
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Staining_Agents_for_Biofilm_Assays_Crystal_Violet_vs_Direct_Violet_1.pdf
https://static.igem.org/mediawiki/2015/7/70/WPI_CollaborationProtocol.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5075085/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5075085/
https://bio-protocol.org/exchange/minidetail?id=564177&type=30
https://pmc.ncbi.nlm.nih.gov/articles/PMC6698365/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6698365/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4465894/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4465894/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8351705?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

[pmc.ncbi.nlm.nih.gov]
e 18. benchchem.com [benchchem.com]
e 19. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

e To cite this document: BenchChem. [Technical Support Center: Overcoming Acquired
Colistin Resistance In Vitro]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8351705/docs#technical-support-center-overcoming-
acquired-colistin-resistance-in-vitro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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